1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Overview
Description
1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a piperazine derivative that has been synthesized through various methods and extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
Metabolism and Pharmacological Actions
Piperazine derivatives, including the one , undergo extensive metabolism, leading to the formation of various metabolites. These metabolites are known for their interactions with serotonin receptors and other neurotransmitter receptors, affecting conditions like depression, psychosis, or anxiety. The metabolism process, involving enzymes like CYP3A4 and CYP2D6, highlights the pharmacokinetic diversity of arylpiperazine derivatives and their extensive tissue distribution, including the brain (Caccia, 2007).
Therapeutic Applications and Drug Design
Piperazine rings serve as a crucial scaffold in drug design, contributing to a wide range of therapeutic applications. Modifications to the piperazine structure have led to drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Research emphasizes the flexibility of piperazine as a building block in discovering drug-like elements, suggesting its modification can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogs have shown promising anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underlines the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-25-16-5-3-2-4-15(16)21-6-8-22(9-7-21)26(23,24)17-11-13(19)12(18)10-14(17)20/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXVLPWPBJRDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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